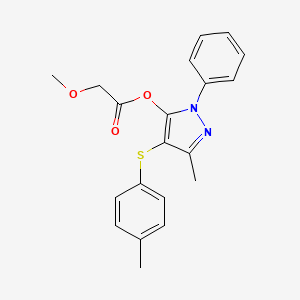![molecular formula C22H23NO6 B2698610 3-(3,4-dimethoxyphenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951954-75-9](/img/structure/B2698610.png)
3-(3,4-dimethoxyphenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a chromeno[8,7-e][1,3]oxazin-4(8H)-one group, which is a type of heterocyclic compound. It also contains methoxy groups (OCH3) and an ethyl group (C2H5) attached to different positions on the molecule .Aplicaciones Científicas De Investigación
Photodimerization and Thermal Behavior
A closely related compound, 4-methyl-9-p-tolyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one, demonstrates interesting properties such as photodimerization and thermal ring-opening reactions. These behaviors are critical for understanding polymer chemistry and materials science, offering insights into the design of thermally curable monomers with potential applications in polymer synthesis and photolithography. This compound's photodimerization reaction, under UV exposure, and its thermal ring-opening behavior, indicative of its potential as a smart material that responds to environmental stimuli, have been documented in the research conducted by Kiskan and Yagcı (Kiskan & Yagcı, 2007).
Allelochemicals in Agriculture
Further, the study of compounds with the benzoxazine core, such as the mentioned chemical, extends into the field of agriculture, particularly in the synthesis and application of allelochemicals. These compounds, including benzoxazinones and their derivatives, are known for their phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. Research into the isolation, synthesis, and ecological roles of these compounds underlines their potential utility in developing natural herbicides and pesticides, contributing to sustainable agricultural practices. Macias et al. have extensively reviewed these applications, highlighting the agronomic utility and synthetic methodologies for obtaining these compounds in significant quantities for research and application (Macias et al., 2006).
Crystal Structures and Electrochemical Properties
Another area of interest is the study of dihydro-benzoxazine dimer derivatives, focusing on their crystal structures and electrochemical properties. These investigations are essential for understanding the molecular interactions and stability of these compounds under various conditions, which is crucial for their application in material science, catalysis, and electrochemical devices. The work by Suetrong et al. on dihydro-benzoxazine dimer derivatives sheds light on how chemical functionalities influence their crystal structures and electrochemical behavior, providing a foundation for developing new materials with tailored properties (Suetrong et al., 2021).
Safety And Hazards
Direcciones Futuras
Given the lack of information about this compound, future research could focus on elucidating its synthesis, physical and chemical properties, and potential applications. It could be of interest in fields such as medicinal chemistry, given the presence of functional groups often found in bioactive compounds .
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-9-(2-methoxyethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-25-9-8-23-11-16-18(29-13-23)7-5-15-21(24)17(12-28-22(15)16)14-4-6-19(26-2)20(10-14)27-3/h4-7,10,12H,8-9,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHNYJQBZYRHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4)OC)OC)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2698527.png)
![2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2698531.png)
![1-[4-(2,4-Dichlorophenoxy)phenyl]-5-phenyl-[1,2,3]triazole-4-carboxylic acid](/img/structure/B2698532.png)
![(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2698534.png)
![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-5-pyridin-3-yl-1,2,4-oxadiazole](/img/structure/B2698535.png)

![4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2698538.png)


![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2698543.png)


![2-Chloro-1-[4-(4-ethoxypyrimidin-2-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2698548.png)
![N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2698550.png)